5-Chloro-6-cyclopropylpyridin-3-OL
Overview
Description
5-Chloro-6-cyclopropylpyridin-3-OL: is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a cyclopropyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-cyclopropylpyridin-3-OL typically involves the chlorination of 6-cyclopropylpyridin-3-OL. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-6-cyclopropylpyridin-3-OL can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-cyclopropylpyridin-3-OL is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also explored for its role in the development of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
- 6-Cyclopropylpyridin-3-OL
- 5-Chloropyridin-3-OL
- 6-Cyclopropyl-5-methylpyridin-3-OL
Comparison: 5-Chloro-6-cyclopropylpyridin-3-OL is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-6-cyclopropylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJWBXWCICLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728696 | |
Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355067-18-3 | |
Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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